2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide
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Overview
Description
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]acetamide is a complex organic compound with a spirocyclic structure.
Functional Groups: It contains an acetamide group (CONH₂) and a benzimidazole moiety.
Biological Relevance: This compound may exhibit interesting biological activities due to its unique structure.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound.
Reaction Conditions: Specific reaction conditions would depend on the chosen synthetic route.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for further study.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions may involve reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts.
Major Products: The products formed would vary based on the specific reaction. Detailed studies are needed to identify major products.
Scientific Research Applications
Biology and Medicine: Investigate its biological activity, potential as a drug candidate, or interactions with biomolecules.
Industry: Possible applications in materials science, pharmaceuticals, or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific molecular targets (e.g., enzymes, receptors, or proteins).
Pathways: Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: Other spirocyclic or benzimidazole-containing compounds may serve as points of comparison.
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H24N4O3/c1-14-22-15-6-2-3-7-16(15)23(14)11-10-21-17(25)13-24-18(26)12-20(19(24)27)8-4-5-9-20/h2-3,6-7H,4-5,8-13H2,1H3,(H,21,25) |
InChI Key |
QRNRXPLZYVKZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)CN3C(=O)CC4(C3=O)CCCC4 |
Origin of Product |
United States |
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